Methyl L-tert-leucinate hydrochloride (CAS: 63038-27-7) is the methyl ester hydrochloride salt of L-tert-leucine, a non-proteinogenic amino acid. Its defining structural feature is the sterically demanding tert-butyl group adjacent to the chiral center, which imparts unique properties for asymmetric synthesis. This compound is primarily procured as a C-terminally protected building block for solution-phase peptide synthesis and as a critical precursor for complex active pharmaceutical ingredients (APIs), where its bulk and defined stereochemistry are essential. The hydrochloride salt form ensures it is a stable, crystalline solid, facilitating easier handling, storage, and weighing compared to the free base.
Substituting Methyl L-tert-leucinate hydrochloride with its free base, the parent L-tert-leucine, or other bulky amino acid esters introduces significant process risks. The hydrochloride salt provides enhanced stability and superior handling as a crystalline solid, whereas the free ester may be an oil or less stable, complicating accurate dosing in large-scale synthesis. Starting a synthesis from L-tert-leucine requires an additional esterification step, adding time, reagents, and potential yield loss compared to using the pre-formed ester. Furthermore, replacing the tert-butyl group with less sterically hindered analogs, such as in methyl L-valinate or methyl L-leucinate, fails to replicate the high diastereoselectivity often required in chiral synthesis, which can lead to lower yields and increased purification challenges for the final product.
Amino acid esters are routinely converted to their hydrochloride salts to improve their physical properties for chemical synthesis. Methyl L-tert-leucinate hydrochloride is a stable, crystalline solid with a defined melting point, typically around 183 °C. This contrasts with the corresponding free bases of amino acid esters, which are often oils or low-melting solids that are more prone to degradation and are more difficult to handle and weigh accurately, especially at industrial scale. The solid, non-hygroscopic nature of the hydrochloride salt ensures better stability during storage and reproducibility in reaction setups.
| Evidence Dimension | Physical Form and Stability |
| Target Compound Data | Crystalline solid |
| Comparator Or Baseline | Free amino acid esters (often oils or less stable solids) |
| Quantified Difference | Not applicable (Qualitative improvement in physical state) |
| Conditions | Standard laboratory and pilot plant handling conditions |
Procuring the hydrochloride salt reduces material handling issues, improves dosing accuracy, and enhances shelf-life stability, leading to more reproducible manufacturing outcomes.
In the synthesis of N-(2-pyridylsulfonyl) amino acid derivatives, which are precursors for Pd(II)-catalyzed C(sp3)-H arylation, the choice of the amino acid ester significantly impacts reaction yield. The reaction of L-tert-leucine methyl ester hydrochloride to form Methyl N-(2-pyridylsulfonyl)-L-tert-leucinate proceeded with a high yield of 89%. In a direct comparison under the same general procedure, the reaction starting with the less sterically hindered L-leucine methyl ester hydrochloride to form its corresponding derivative resulted in a significantly lower yield of 60% after purification.
| Evidence Dimension | Isolated Reaction Yield |
| Target Compound Data | 89% yield |
| Comparator Or Baseline | L-leucine methyl ester hydrochloride (60% yield) |
| Quantified Difference | 48% relative increase in yield |
| Conditions | Synthesis of N-(2-pyridylsulfonyl) amino acid methyl esters. |
For specific synthetic routes, the unique steric profile of the tert-leucinate leads to cleaner reactions and substantially higher yields, reducing waste and downstream purification costs.
Methyl L-tert-leucinate hydrochloride is a direct precursor to N-(methoxycarbonyl)-L-tert-leucine, a crucial intermediate in the synthesis of the anti-HIV drug Atazanavir. Process chemistry literature details the synthesis of Atazanavir using N-(methoxycarbonyl)-L-tert-leucine, which itself can be prepared from L-tert-leucine. However, this route requires a separate esterification step before N-protection. By procuring Methyl L-tert-leucinate hydrochloride, process chemists can proceed directly to the N-methoxycarbonylation step, bypassing the initial esterification and its associated workup, thereby streamlining the overall synthesis.
| Evidence Dimension | Process Step Economy |
| Target Compound Data | Direct precursor to N-protection step |
| Comparator Or Baseline | L-tert-leucine (Requires prior esterification step) |
| Quantified Difference | Eliminates one major synthetic transformation (esterification) |
| Conditions | Synthesis pathway for the Atazanavir intermediate N-(methoxycarbonyl)-L-tert-leucine |
Using this compound as a starting material saves a full synthetic step, reducing reagent costs, labor, and cycle time in the manufacturing of a key pharmaceutical intermediate.
This compound is the right choice for process development and manufacturing workflows targeting N-acylated L-tert-leucine derivatives, such as the key intermediate for Atazanavir. Its use eliminates the initial esterification step required when starting from L-tert-leucine, improving overall process efficiency.
In applications where maximum steric bulk near a chiral center is needed to direct stereochemistry or improve reaction outcomes, this reagent is a primary candidate. Evidence shows it can lead to significantly higher yields in derivatization reactions compared to less bulky analogs like L-leucinate, making it ideal for creating high-purity, sterically demanding building blocks.
For solution-phase peptide synthesis (SPPS), this compound serves as a ready-to-use, C-terminally protected building block. Its solid, stable hydrochloride form ensures accurate and repeatable addition into reaction vessels, a critical factor for sequence fidelity and overall yield in multi-step peptide assembly.
Irritant